Thallium(I) ethoxide

CAS No.:

Cat. No.: VC16186745

Molecular Formula: C2H5OTl

Molecular Weight: 249.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H5OTl |

|---|---|

| Molecular Weight | 249.44 g/mol |

| IUPAC Name | ethoxythallium |

| Standard InChI | InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1 |

| Standard InChI Key | DZFYOYRNBGNPJW-UHFFFAOYSA-N |

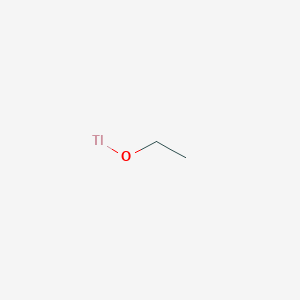

| Canonical SMILES | CCO[Tl] |

Introduction

Chemical Identity and Structural Features

Thallium(I) ethoxide, systematically named ethanolate;thallium(1+), is an ionic compound comprising a thallium(I) cation (Tl⁺) coordinated to an ethoxide anion (C₂H₅O⁻). Its molecular formula, C₂H₅OTl, reflects a 1:1 stoichiometry between the metal and the alkoxide ligand. The compound is alternatively referred to as thallous ethoxide, TlOEt, or ethoxythallium(I) .

Structural and Spectroscopic Data

The InChIKey identifier DZFYOYRNBGNPJW-UHFFFAOYSA-N provides a standardized representation of its molecular structure, while the SMILES notation CCO[Tl] illustrates the connectivity between the ethyl group and the thallium center . X-ray crystallographic data remain limited due to challenges in obtaining high-quality crystals, but its ionic nature in solution is well-established through conductivity measurements and spectroscopic analyses .

Table 1: Key Identifiers of Thallium(I) Ethoxide

| Property | Value | Source |

|---|---|---|

| CAS Number | 20398-06-5 | |

| Molecular Formula | C₂H₅OTl | |

| Molecular Weight | 249.44 g/mol | |

| InChIKey | DZFYOYRNBGNPJW-UHFFFAOYSA-N | |

| Density (20°C) | 3.493 g/mL |

Synthesis and Reactivity

Thallium(I) ethoxide is typically synthesized via the reaction of thallium(I) oxide (Tl₂O) with absolute ethanol under anhydrous conditions:

This reaction requires strict exclusion of moisture to prevent hydrolysis back to Tl₂O . Alternative routes involve the metathesis of thallium(I) nitrate with sodium ethoxide in ethanol, though this method is less commonly employed due to challenges in product isolation .

Stability and Decomposition

The compound decomposes at 130°C, releasing ethanol and forming thallium(I) oxide residues . Its sensitivity to atmospheric moisture necessitates storage under inert gases such as argon or nitrogen.

Physical and Thermodynamic Properties

Thallium(I) ethoxide exists as a viscous, cloudy liquid at room temperature, with a melting point of -3°C and a boiling point of 130°C (with decomposition) . Its high density (3.493 g/mL) and refractive index (1.6714) distinguish it from lighter alkali metal ethoxides .

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -3°C | |

| Boiling Point | 130°C (decomposition) | |

| Density (20°C) | 3.493 g/mL | |

| Refractive Index | 1.6714 | |

| Solubility | Immiscible in H₂O |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Thallium(I) ethoxide serves as an effective promoter in Suzuki-Miyaura couplings, facilitating the reaction of aryl halides with boronic acids. A 2000 study demonstrated its superiority over thallium(I) hydroxide in terms of stability and handling, achieving yields exceeding 85% for biaryl syntheses . The mechanism likely involves transmetalation acceleration via Tl⁺ coordination to the boronate intermediate .

Dihalocarbene Generation

The compound enables efficient dihalocarbene formation when reacted with haloforms (CHX₃, X = Cl, Br). This method, reported by Taylor & Francis, circumvents traditional two-phase systems by leveraging Tl(I) ethoxide’s solubility in hydrocarbon solvents :

The generated dichlorocarbene readily reacts with alkenes to form dichlorocyclopropanes, a reaction critical in natural product synthesis .

Industrial and Materials Science Applications

Thin Film Deposition

American Elements markets Thallium(I) ethoxide as a precursor for chemical vapor deposition (CVD) processes, particularly in the fabrication of thallium-containing semiconductors . Its volatility at moderate temperatures makes it suitable for generating Tl₂O₃ films with applications in photovoltaics .

Catalytic Systems

The compound’s strong basicity (pKₐ ~15) enables its use as a catalyst in esterification and transesterification reactions, though its toxicity limits large-scale industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume